molecular formula C21H21N5O2 B2453117 N,N-diethyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide CAS No. 1326828-93-6

N,N-diethyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

Cat. No.: B2453117
CAS No.: 1326828-93-6
M. Wt: 375.432
InChI Key: GMAUVZXOXFNSMN-UHFFFAOYSA-N
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Description

N,N-diethyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.432. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,N-diethyl-2-(2-naphthalen-1-yl-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-3-24(4-2)20(27)13-25-21(28)19-12-18(23-26(19)14-22-25)17-11-7-9-15-8-5-6-10-16(15)17/h5-11,14,18-19,23H,3-4,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBPYCLETJOVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C(=O)C2CC(NN2C=N1)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-diethyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a synthetic compound that belongs to the class of pyrazolo[1,5-d][1,2,4]triazines. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available literature and research findings.

The compound has the following chemical properties:

  • Molecular Formula : C21_{21}H25_{25}N5_{5}O2_{2}
  • Molecular Weight : 379.5 g/mol
  • CAS Number : 1326828-93-6
PropertyValue
Molecular FormulaC21_{21}H25_{25}N5_{5}O2_{2}
Molecular Weight379.5 g/mol
CAS Number1326828-93-6

Biological Activity Overview

Research indicates that pyrazolo[1,5-d][1,2,4]triazines exhibit a range of biological activities:

  • Anticancer Activity : Compounds in this class have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have reported that derivatives of pyrazolo[1,5-d][1,2,4]triazines can effectively target cancer cells by modulating key signaling pathways involved in tumor growth .
  • Antimicrobial Properties : The structural motifs present in pyrazolo[1,5-d][1,2,4]triazines contribute to their effectiveness against various microbial strains. Research has documented their efficacy against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Pyrazole derivatives have been noted for their potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

Anticancer Studies

A study published in Pharmaceutical Research evaluated the anticancer potential of various pyrazolo[1,5-d][1,2,4]triazine derivatives. The results indicated that these compounds could inhibit the proliferation of several cancer cell lines significantly. The mechanism involved the induction of apoptosis via the activation of caspase pathways .

Antimicrobial Activity

In an investigation published in Microbial Pathogenesis, derivatives similar to this compound were tested against a panel of bacterial strains. The results demonstrated notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anti-inflammatory Mechanisms

Research highlighted in Journal of Medicinal Chemistry described how certain pyrazolo[1,5-d][1,2,4]triazine derivatives could inhibit cyclooxygenase (COX) enzymes and reduce inflammatory markers in vitro. This suggests a potential role in treating inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example, it has been evaluated for its ability to inhibit cancer cell proliferation in various lines. In vitro assays demonstrated significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer), with IC50 values indicating potent activity. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. In silico molecular docking studies suggest that it may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings indicate potential applications in treating inflammatory diseases.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of N,N-diethyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is essential for assessing its viability as a therapeutic agent. Preliminary studies indicate favorable absorption characteristics with moderate bioavailability. Toxicological evaluations are ongoing to determine safety profiles and potential side effects.

Case Studies and Research Findings

StudyFindingsReference
Anticancer EfficacySignificant cytotoxicity against A549 and MDA-MB-231 cell lines
Anti-inflammatory ActivityPotential inhibition of COX and LOX enzymes
Pharmacokinetic AnalysisFavorable absorption with moderate bioavailability

Q & A

Q. What protocols evaluate stability under physiological conditions?

  • Methodology :
  • Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation via HPLC at 0, 24, and 48 hours .
  • Plasma stability : Incubate with human plasma (37°C, 1–4 hours) and quantify parent compound using LC-MS .

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